molecular formula C8H9N3O2S2 B13149555 ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate

ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate

Cat. No.: B13149555
M. Wt: 243.3 g/mol
InChI Key: CODCQHRCQROTLJ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate reagent to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The sulfur and triazole moieties play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate
  • Ethyl 5-methyl-3-oxothiazolidine-4-carboxylate
  • Ethyl 5-methyl-3-thioxo-1,2,4-triazole-4-carboxylate

Uniqueness

This compound is unique due to its specific combination of sulfur and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

Ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate (commonly referred to as EMST) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antiviral activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

EMST features a unique triazole-thiazole hybrid structure that contributes to its biological activity. The presence of the sulfanylidene group is particularly significant as it enhances the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. EMST has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : EMST demonstrated significant cytotoxicity in human cancer cell lines such as Jurkat (leukemia) and A-431 (epidermoid carcinoma). The IC50 values were found to be below those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic index .

Table 1: Anticancer Activity of EMST

Cell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
Jurkat1.61 ± 1.92Doxorubicin2.00
A-4311.98 ± 1.22Doxorubicin2.00

Antiviral Activity

In addition to its anticancer properties, EMST has shown potential antiviral activity. Research indicates that compounds with thiazole moieties can inhibit viral replication effectively:

  • Mechanism of Action : EMST was tested against the yellow fever virus and exhibited improved antiviral potency compared to earlier generations of thiazole derivatives. The modifications in the structure were aimed at enhancing metabolic stability and therapeutic index .

Table 2: Antiviral Activity of Thiazole Derivatives

CompoundViral TargetActivity Level
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylateYellow Fever VirusHigh
Ethyl 5-methyl-3-sulfanylidene-2H,3H-triazolo[3,4-b][1,3]thiazole-6-carboxylateYellow Fever VirusModerate

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the thiazole and triazole rings significantly influence the biological activity of EMST:

  • Key Findings :
    • The presence of electron-donating groups enhances cytotoxicity.
    • The sulfanylidene moiety plays a critical role in increasing the compound's reactivity with biological targets.

Case Studies

Several case studies have been conducted to understand the efficacy and safety profile of EMST:

  • In Vivo Studies : Animal models treated with EMST showed reduced tumor growth rates compared to control groups. These studies are crucial for evaluating therapeutic potential before clinical trials.
  • Combination Therapies : Preliminary data suggest that combining EMST with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

ethyl 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-3-13-6(12)5-4(2)11-7(14)9-10-8(11)15-5/h3H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCQHRCQROTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=S)NN=C2S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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